molecular formula C18H19N3O4 B1303448 ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 174842-34-3

ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1303448
CAS No.: 174842-34-3
M. Wt: 341.4 g/mol
InChI Key: ZXFKIPRYQOGRCX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the pyrazolo[3,4-b]pyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • Methyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(4-methoxyphenoxy)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-5-24-18(22)14-10-19-17-15(11(2)20-21(17)3)16(14)25-13-8-6-12(23-4)7-9-13/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFKIPRYQOGRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381044
Record name ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

174842-34-3
Record name ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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